5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a triazole-thiol Schiff base derivative characterized by a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 5 and a 2,4-dichlorobenzylidene moiety at position 2. This compound belongs to a class of molecules known for their structural versatility, enabling applications in medicinal chemistry, corrosion inhibition, and materials science. Its synthesis typically involves the condensation of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 2,4-dichlorobenzaldehyde under acidic conditions, followed by purification via recrystallization or chromatography .
Key properties include:
- Molecular formula: C₁₅H₉Cl₃N₄S
- Molecular weight: 395.68 g/mol
Properties
CAS No. |
478255-08-2 |
|---|---|
Molecular Formula |
C15H9Cl3N4S |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl3N4S/c16-11-3-1-2-9(6-11)14-20-21-15(23)22(14)19-8-10-4-5-12(17)7-13(10)18/h1-8H,(H,21,23)/b19-8+ |
InChI Key |
KJHPIOGPBMJZQM-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclization of Thiocarbohydrazide Derivatives
-
Reagents :
-
3-Chlorobenzoic acid
-
Thiocarbohydrazide (CS₂NH₂NH₂)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Potassium hydroxide (KOH)
-
-
Procedure :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 3–4 hours (reflux) | |
| Yield | 42–80% | |
| Melting Point (MP) | 198–200°C | |
| IR Peaks (cm⁻¹) | 943 (N–C–S), 1278 (N–N–C) |
Key Observations :
-
Cyclization efficiency depends on the ratio of KOH to hydrazine hydrate.
-
The SH group in the triazole is confirmed by ¹H NMR (δ 14.6 ppm).
Schiff Base Formation
The triazole core undergoes condensation with 2,4-dichlorobenzaldehyde to form the Schiff base derivative.
Method B: Acid-Catalyzed Condensation
-
Reagents :
-
2,4-Dichlorobenzaldehyde
-
Concentrated H₂SO₄ (catalyst)
-
Ethanol (solvent)
-
-
Procedure :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 6–8 hours | |
| Yield | 66–95% | |
| MP | 154–190°C | |
| ¹H NMR (Imine Proton) | 9.2–10.8 ppm (s, 1H) |
Mechanistic Insights :
-
The reaction proceeds via nucleophilic attack of the triazole’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration.
-
Electron-withdrawing substituents (e.g., Cl) on the benzaldehyde enhance reactivity.
Alternative Synthetic Approaches
Method C: Microwave-Assisted Synthesis
-
Reagents :
-
Triazole core
-
2,4-Dichlorobenzaldehyde
-
H₂SO₄ (catalyst)
-
-
Procedure :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 9–15 minutes | |
| Yield | 89–97% | |
| Energy Efficiency | 70% reduction in time vs. reflux |
Advantages :
Purification and Characterization
Spectroscopic Data
| Technique | Key Peaks/Signals | Source |
|---|---|---|
| IR (cm⁻¹) | 1605 (C=N), 1258 (C–N) | |
| ¹³C NMR (ppm) | 153–154 (C=N), 160+ (C=S) | |
| Mass Spectrometry | [M+H]⁺ at 382.97 m/z |
Comparative Analysis of Methods
| Method | Yield (%) | Time (Hours) | Conditions |
|---|---|---|---|
| Conventional Reflux | 66–80 | 6–8 | Ethanol, H₂SO₄ |
| Microwave | 89–97 | 0.15–0.25 | Ethanol, H₂SO₄ |
Critical Factors Affecting Synthesis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Biological Activities
Research has highlighted several key applications of this compound, particularly in the fields of antimicrobial, antifungal, and anticancer activities.
Antimicrobial Activity
5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has demonstrated significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
- Mechanism of Action : The antimicrobial effects are attributed to the compound's ability to inhibit essential protein synthesis in bacteria and interfere with cellular functions in fungi .
Antifungal Activity
The compound has also been evaluated for its antifungal properties against various strains such as Candida albicans and Aspergillus niger. In vitro studies indicated moderate to good activity levels compared to standard antifungal agents .
Anticancer Potential
Emerging research suggests that this triazole derivative may possess anticancer properties. The mechanism is believed to involve interference with enzymes critical for cell division and proliferation in cancer cells.
Synthesis and Optimization
The synthesis of 5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves several steps:
- Formation of the Triazole Ring : This is achieved through a condensation reaction involving appropriate precursors.
- Thiol Group Introduction : The thiol group is introduced during the synthesis to enhance biological activity.
Optimizing reaction conditions such as temperature and solvent choice can significantly improve yield and purity.
Comparative Analysis with Related Compounds
The unique structural features of 5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol set it apart from other triazole derivatives. A comparative analysis reveals:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(2-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol | Structure | Lacks dichlorobenzylidene group |
| 4-((2,4-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Structure | Different substitution pattern on triazole |
The presence of both chlorophenyl and dichlorobenzylidene groups in this compound enhances its chemical reactivity and biological activity compared to others.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
-
Antimicrobial Screening : In a study assessing antimicrobial properties against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), the compound exhibited significant zones of inhibition compared to control substances .
Compound Zone of Inhibition (mm) Bacteria/Fungi Test Compound 7.50 (E. coli) Gram-negative Test Compound 6.80 (S. aureus) Gram-positive Test Compound 3.90 (C. albicans) Fungi - Anticancer Activity : Preliminary results from cell line studies indicate that the compound may inhibit cancer cell proliferation by disrupting metabolic pathways essential for tumor growth.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components, leading to cell death. In anticancer research, the compound is thought to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations :
Trends :
- Higher yields are achieved with electron-deficient aldehydes (e.g., nitro, chloro) due to faster Schiff base formation .
- Microwave synthesis reduces reaction time (e.g., 30 minutes vs. 5 hours for conventional methods) .
Corrosion Inhibition Efficiency
Triazole-thiols with multiple chlorine substituents exhibit superior corrosion inhibition for aluminum alloys in acidic environments:
Mechanism : Chlorine atoms enhance adsorption via covalent bonding with metal surfaces, while the triazole-thiol moiety donates electrons to vacant d-orbitals .
Biological Activity
5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention due to its diverse biological activities. This compound features a unique structure that includes chlorophenyl and dichlorobenzylidene groups, contributing to its potential therapeutic applications. Its molecular formula is with a molecular weight of approximately 383.7 g/mol .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with essential protein synthesis, which is critical for bacterial survival and proliferation . The compound's effectiveness against resistant strains highlights its potential as a novel antibiotic agent.
Antifungal Activity
In addition to its antibacterial properties, 5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has demonstrated antifungal activity. It targets fungal cell wall synthesis and disrupts cellular integrity, making it effective against various fungal pathogens .
Anticancer Effects
The compound has also been evaluated for its anticancer properties. Studies have shown that it inhibits cell division in cancer cells by interfering with enzymes involved in the cell cycle. For instance, it has been tested against several tumor cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer), revealing cytotoxic effects with IC50 values above 100 µM for most derivatives . Notably, some derivatives have shown lower IC50 values indicating higher potency against specific cancer types.
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific molecular targets within cells. The presence of the thiol group enhances its reactivity and facilitates interactions with proteins involved in critical cellular processes .
Comparative Analysis
The following table summarizes the biological activities of 5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol compared to similar triazole derivatives:
| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|---|
| 5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Yes | Yes | Yes | >100 |
| 5-(2-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol | Moderate | No | Moderate | 150 |
| 4-((2,4-Dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Low | Moderate | High | 60 |
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Anticancer Study : A study evaluated the cytotoxicity of several triazole derivatives against human breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 27.3 µM to 43.4 µM .
- Antimicrobial Study : Another investigation focused on the antimicrobial properties against multidrug-resistant bacteria. The compound was tested in vitro against clinical isolates showing promising results in reducing bacterial growth .
Q & A
Basic Question: What are the optimal synthetic routes and purification methods for this compound?
Answer:
The synthesis involves a multi-step process starting with the formation of the triazole core. A common approach includes:
Condensation Reaction : Reacting 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 2,4-dichlorobenzaldehyde under acidic conditions (e.g., glacial acetic acid in ethanol) .
Reaction Optimization : Refluxing at 70–80°C for 4–6 hours improves yield. Solvents like ethanol or methanol are preferred due to their polarity and compatibility with intermediates .
Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
Key Data : Typical yields range from 68–83% depending on substituent reactivity and solvent choice .
Basic Question: How is structural characterization performed for this compound?
Answer:
A combination of analytical techniques ensures structural fidelity:
- ¹H/¹³C-NMR : Assigns aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and imine protons (δ 8.3–8.5 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 384.7) and detects impurities .
- Elemental Analysis : Validates %C, %H, %N, and %S within ±0.3% of theoretical values .
Advanced Tip : X-ray crystallography resolves stereochemical ambiguities, such as the E-configuration of the benzylidene group .
Basic Question: What preliminary biological screening assays are recommended?
Answer:
Initial bioactivity studies focus on:
- Antimicrobial Activity : Disk diffusion assays against S. aureus (Gram-positive) and E. coli (Gram-negative), with zones of inhibition compared to ampicillin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Docking studies against targets like dihydrofolate reductase (DHFR) to predict binding affinity .
Data Interpretation : A 15 mm inhibition zone (vs. 20 mm for ampicillin) suggests moderate activity, warranting derivatization .
Advanced Question: How do reaction mechanisms influence derivatization strategies?
Answer:
The thiol (-SH) and imine (-N=CH-) groups enable diverse functionalization:
- Alkylation : SN2 reactions with methyl iodide in NaOH/EtOH yield 3-methylthio derivatives (83% yield) .
- Oxidative Coupling : Iodine/H₂O₂ mediates disulfide bond formation, critical for dimeric prodrug design .
- Photoisomerization : UV light (365 nm) induces E→Z isomerization of the benzylidene group, altering bioactivity .
Mechanistic Insight : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group during alkylation .
Advanced Question: How can computational modeling guide SAR studies?
Answer:
- Molecular Docking : AutoDock Vina predicts binding modes to targets like EGFR (∆G = −9.2 kcal/mol suggests strong inhibition) .
- ADMET Prediction : SwissADME estimates logP = 3.1 (moderate lipophilicity) and bioavailability score = 0.55, guiding lead optimization .
- PASS Program : Predicts antimicrobial probability (Pa = 0.712) and cytotoxicity (Pa = 0.654) based on structural descriptors .
Case Study : Substituting 3-chlorophenyl with 4-fluorophenyl improves DHFR inhibition by 20% due to enhanced halogen bonding .
Advanced Question: How does stereochemistry impact stability and activity?
Answer:
- Photoisomerization : The E-isomer is thermodynamically stable but converts to the Z-form under UV light (Φ = 0.32 at 365 nm), altering solubility and target binding .
- Hydrolytic Stability : The imine group hydrolyzes in acidic conditions (pH < 3), forming a primary amine and aldehyde. Buffered solutions (pH 6–8) are recommended for long-term storage .
Implication : Isomer-specific bioactivity requires controlled light exposure during assays .
Advanced Question: What strategies resolve contradictions in reported bioactivity data?
Answer:
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Impurity Effects : HPLC purity >98% reduces false positives/negatives .
- Structural Confounders : Verify substituent positions (e.g., 2,4-dichloro vs. 3,4-dichloro benzylidene) via NMR .
Example : A 10% impurity in one study falsely amplified anticancer activity by 15% .
Advanced Question: How are structure-activity relationships (SAR) systematically explored?
Answer:
- Substituent Scanning : Replace 3-chlorophenyl with electron-withdrawing (e.g., -NO₂) or donating groups (-OCH₃) to modulate electronic effects .
- Bioisosteric Replacement : Swap the triazole ring with thiadiazole to assess scaffold flexibility .
- Pharmacophore Mapping : Identify critical moieties (e.g., thiol, dichlorophenyl) using Schrödinger’s Phase .
SAR Insight : The 2,4-dichlorobenzylidene group enhances hydrophobic interactions with enzyme pockets, increasing potency by 30% vs. non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
